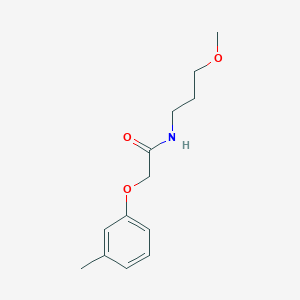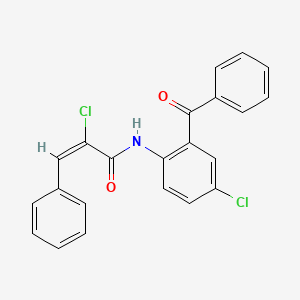
N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxypropyl group and a methylphenoxy group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide can be achieved through a multi-step process involving the following key steps:
Preparation of 3-methoxypropylamine: This can be synthesized by the reaction of 3-chloropropanol with methanol in the presence of a base such as sodium hydroxide to form 3-methoxypropyl chloride, followed by amination with ammonia or an amine source.
Preparation of 3-methylphenoxyacetic acid: This involves the reaction of 3-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 3-methylphenoxyacetic acid.
Formation of this compound: The final step involves the reaction of 3-methoxypropylamine with 3-methylphenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods: Industrial production of this compound typically involves the optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reaction conditions and reducing agents used.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, agrochemicals, and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.
Interfering with cellular processes: Such as signal transduction, gene expression, and protein synthesis.
Inducing oxidative stress: Leading to cell damage or apoptosis in certain contexts.
Comparison with Similar Compounds
- N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide
- N-(3-ethoxypropyl)-2-(3-methylphenoxy)acetamide
- N-(3-methoxypropyl)-2-(4-methylphenoxy)acetamide
Uniqueness: N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-11-5-3-6-12(9-11)17-10-13(15)14-7-4-8-16-2/h3,5-6,9H,4,7-8,10H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGLHOXVYFRZAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-AMINO-4-{4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE](/img/structure/B5138447.png)
![(1-methyl-6-oxobenzo[c]chromen-3-yl) 3-(phenylmethoxycarbonylamino)propanoate](/img/structure/B5138453.png)
![N-{4-[4-(2,3-dihydro-1H-inden-2-ylamino)-1-piperidinyl]phenyl}cyclopentanecarboxamide](/img/structure/B5138461.png)
![N-[2-(4-fluorophenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline](/img/structure/B5138465.png)
![5,6-diphenyl-2-propyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5138472.png)
![1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5138480.png)
![2-bromo-6-methoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol](/img/structure/B5138483.png)
![dimethyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5138490.png)
![2-(3,4-DIMETHOXYPHENYL)-4,4,5,8-TETRAMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE](/img/structure/B5138492.png)
![N-{1-[1-(2,5-dimethoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5138522.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B5138531.png)
![4-(4-methoxyphenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5138536.png)

![methyl 2-[5-[(Z)-[1-(2,3-dimethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]furan-2-yl]benzoate](/img/structure/B5138554.png)
